molecular formula C9H18Cl3O4P B166889 Tris(3-chloropropyl) phosphate CAS No. 26248-87-3

Tris(3-chloropropyl) phosphate

Cat. No.: B166889
CAS No.: 26248-87-3
M. Wt: 327.6 g/mol
InChI Key: WOURXYYHORRGQO-UHFFFAOYSA-N
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Description

Tris(3-chloropropyl) phosphate is a chlorinated organophosphate compound commonly used as a flame retardant. It is often added to polyurethane foams, PVC, and EVA to enhance their fire resistance properties . This compound is known for its effectiveness in reducing flammability and is widely used in various industrial applications.

Mechanism of Action

Target of Action

Tris(3-chloropropyl)phosphate (commonly abbreviated TCPP) is a chlorinated organophosphate flame retardant . It is primarily targeted at materials such as polyurethane foams, with comparatively minor amounts used in PVC and EVA . The primary role of TCPP is to enhance the flame resistance of these materials .

Mode of Action

The mode of action of TCPP is primarily through its flame retardant properties. It achieves this by hindering the entry of oxygen into the combustion area during the burning process, thereby slowing down the spread of flames .

Biochemical Pathways

It is known that tcpp is an organophosphate ester (ope), a class of compounds that can have various effects on biological systems .

Pharmacokinetics

It is known that tcpp is a liquid that decomposes at high temperatures . Its solubility in water is 1,080 mg/l at 20°C , which may influence its bioavailability.

Result of Action

The primary result of TCPP’s action is the enhancement of flame resistance in the materials to which it is added . This can help to prevent or slow the spread of fires, enhancing safety.

Action Environment

The action of TCPP can be influenced by various environmental factors. For example, its flame retardant properties may be affected by the presence of other substances, the temperature, and the availability of oxygen . Furthermore, TCPP can be released into the environment through volatilization, abrasion, and dissolution, in addition to direct contact with dust and surfaces .

Chemical Reactions Analysis

Tris(3-chloropropyl) phosphate undergoes various chemical reactions, including:

Scientific Research Applications

Tris(3-chloropropyl) phosphate has several scientific research applications:

Comparison with Similar Compounds

Tris(3-chloropropyl) phosphate can be compared with other similar organophosphate flame retardants, such as:

These compounds share similar applications and mechanisms of action but differ in their chemical structures and specific properties.

Properties

IUPAC Name

tris(3-chloropropyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18Cl3O4P/c10-4-1-7-14-17(13,15-8-2-5-11)16-9-3-6-12/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOURXYYHORRGQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COP(=O)(OCCCCl)OCCCCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl3O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80862522
Record name Tris(3-chloropropyl)phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80862522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1067-98-7, 26248-87-3
Record name 1-Propanol, 3-chloro-, phosphate (3:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanol, 2-chloro-, phosphate (3:1), mixed with 1-chloro-2-propanol phosphate (3:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026248873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris(3-chloropropyl)phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80862522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research mentions Tris(3-chloropropyl) phosphate as one of the most abundant and widespread contaminants found in surface water. What are the potential sources of this compound in such environments?

A1: While the provided research article [] focuses on identifying contaminants and doesn't delve into specific sources of this compound, its presence in surface water likely stems from its use as a flame retardant.

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